Cas no 690632-23-6 (2,3-dihydro-1,4-benzodioxine-5-carbothioamide)

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide is a heterocyclic compound featuring a benzodioxine core with a carbothioamide functional group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry and pharmaceutical research. The compound serves as a versatile intermediate for constructing more complex molecules, particularly in the development of biologically active agents. Its sulfur-containing moiety enhances binding affinity in medicinal chemistry applications, while the benzodioxine scaffold contributes to stability and solubility. The product is characterized by high purity and consistent performance, ensuring reliable results in experimental settings. Proper handling under controlled conditions is recommended due to its reactive nature.
2,3-dihydro-1,4-benzodioxine-5-carbothioamide structure
690632-23-6 structure
Product Name:2,3-dihydro-1,4-benzodioxine-5-carbothioamide
CAS No:690632-23-6
MF:C9H9NO2S
MW:195.238260984421
CID:841400
PubChem ID:2795045
Update Time:2025-06-14

2,3-dihydro-1,4-benzodioxine-5-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide
    • 2,3-DIHYDRO-BENZO[B][1,4]DIOXINE-5-CARBOTHIOAMIDE
    • FT-0702185
    • 2,3-Dihydrobenzo[b][1,4]dioxine-5-carbothioamide
    • A3815
    • SCHEMBL22057581
    • 690632-23-6
    • CS-0355704
    • DTXSID10383533
    • J-506973
    • AKOS006283481
    • EN300-1842745
    • 2,3-dihydro-1,4-benzodioxine-5-carbothioamide
    • Inchi: 1S/C9H9NO2S/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-3H,4-5H2,(H2,10,13)
    • InChI Key: AVMKLXGLAIAZCG-UHFFFAOYSA-N
    • SMILES: S=C(C1=CC=CC2=C1OCCO2)N

Computed Properties

  • Exact Mass: 195.03500
  • Monoisotopic Mass: 195.03539970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 76.6Ų

Experimental Properties

  • PSA: 76.57000
  • LogP: 1.79230

2,3-dihydro-1,4-benzodioxine-5-carbothioamide Pricemore >>

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Additional information on 2,3-dihydro-1,4-benzodioxine-5-carbothioamide

Recent Advances in the Study of 2,3-dihydro-1,4-benzodioxine-5-carbothioamide (CAS: 690632-23-6)

The compound 2,3-dihydro-1,4-benzodioxine-5-carbothioamide (CAS: 690632-23-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzodioxine core and carbothioamide functional group, has been the subject of multiple studies aimed at elucidating its pharmacological properties and mechanisms of action.

Recent research has focused on the synthesis and optimization of 2,3-dihydro-1,4-benzodioxine-5-carbothioamide derivatives to enhance their bioactivity and selectivity. A study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that modifications at the carbothioamide moiety significantly influence the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The study employed molecular docking and in vitro assays to validate these findings, highlighting the compound's potential as a lead structure for anti-inflammatory drug development.

Another key area of investigation has been the compound's role in modulating oxidative stress. A 2024 study in *Free Radical Biology and Medicine* reported that 2,3-dihydro-1,4-benzodioxine-5-carbothioamide exhibits potent antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. These findings suggest its potential utility in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

In addition to its therapeutic potential, recent advancements in the scalable synthesis of 2,3-dihydro-1,4-benzodioxine-5-carbothioamide have been reported. A team of researchers developed a novel catalytic method that improves yield and reduces byproducts, as detailed in *Organic Process Research & Development* (2023). This methodological innovation is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.

Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetics and toxicity profile. Ongoing studies are exploring its metabolic stability and potential off-target effects, which will be critical for its transition from bench to bedside. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these gaps and accelerate the development of 2,3-dihydro-1,4-benzodioxine-5-carbothioamide-based therapeutics.

In conclusion, 2,3-dihydro-1,4-benzodioxine-5-carbothioamide (CAS: 690632-23-6) represents a promising scaffold for drug discovery, with recent studies underscoring its diverse pharmacological activities and synthetic accessibility. Future research should focus on optimizing its drug-like properties and advancing it through the drug development pipeline.

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